rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 2307783-77-1
VCID: VC11629410
InChI:
SMILES:
Molecular Formula: C7H16ClNO
Molecular Weight: 165.7

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis

CAS No.: 2307783-77-1

Cat. No.: VC11629410

Molecular Formula: C7H16ClNO

Molecular Weight: 165.7

Purity: 95

* For research use only. Not for human or veterinary use.

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis - 2307783-77-1

Specification

CAS No. 2307783-77-1
Molecular Formula C7H16ClNO
Molecular Weight 165.7

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperidine ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position, with the cis configuration indicating adjacent substituents on the same plane. The "rac-" prefix denotes a racemic mixture of enantiomers, while the hydrochloride salt enhances stability and solubility in aqueous media. The stereochemistry is critical for interactions with biological targets, as evidenced by similar piperidine derivatives used in drug discovery .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H16ClNO\text{C}_7\text{H}_{16}\text{ClNO}
Molecular Weight165.7 g/mol
Purity≥95%
Configurationcis-(2R,4S)
Salt FormHydrochloride

Synthesis and Purification Strategies

Purification Techniques

High-performance liquid chromatography (HPLC) and SFC are critical for resolving racemic mixtures. In one protocol, a Phenomenex Lux Cellulose-3 column achieved baseline separation of cis and trans diastereomers with a mobile phase of CO2_2 and methanol . The hydrochloride salt is typically precipitated from a polar solvent like isopropyl alcohol, ensuring high purity.

Future Directions and Research Gaps

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.

  • Target Identification: High-throughput screening could elucidate protein targets.

  • Toxicology: Acute and chronic toxicity studies are needed to define safe handling limits.

Synthetic Optimization

Advances in asymmetric catalysis or enzymatic resolution could improve enantiomeric excess (ee) and yield, reducing reliance on costly chromatographic separations .

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